3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings in medicinal chemistry, providing enhanced metabolic stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain the desired product .
Industrial Production Methods
The use of flow photochemical reactors and batch processing for haloform reactions are potential methods for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, such as ketones, alcohols, and amines .
Scientific Research Applications
3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, providing enhanced metabolic stability and solubility.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rods
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for aromatic rings.
Cubane: Another three-dimensional scaffold with similar properties.
Adamantane: A tricyclic compound with a similar rigid structure.
Uniqueness
3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the 2,6-dichlorophenyl group enhances its lipophilicity and potential biological activity compared to other bicyclo[1.1.1]pentane derivatives .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMMGLPVSRCMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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